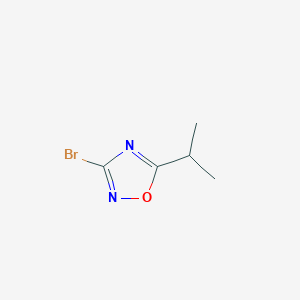

3-Bromo-5-isopropyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

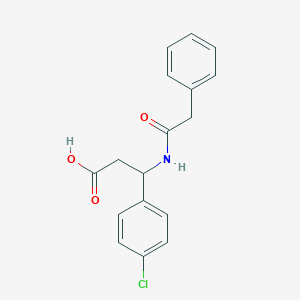

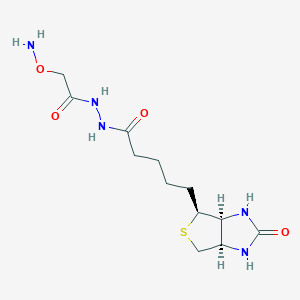

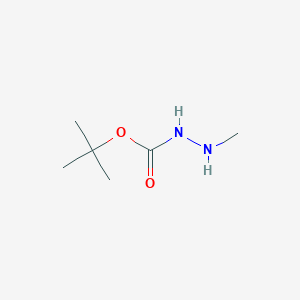

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound with the empirical formula C6H9BrN2O and a molecular weight of 205.05 . It is a solid substance . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various methods . A general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and NIITP presented an attractive and unsolved challenge . A one-pot oxadiazole synthesis-functionalization strategy would be a synthetically empowering solution .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles are diverse. This mechanistic dichotomy from a typical active ester intermediate results in mild reaction conditions .Physical And Chemical Properties Analysis

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a solid substance . It has an empirical formula of C6H9BrN2O and a molecular weight of 205.05 .科学的研究の応用

Application 1: Agricultural Biological Activities

- Summary of the Application : 1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their agricultural activities . These compounds have shown a broad spectrum of agricultural biological activities and are being explored as potential chemical pesticides .

- Results or Outcomes : Bioassays results showed that the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC 50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC 50 = 99.31 μg/mL) .

Application 2: Medicine and Agriculture

- Summary of the Application : 1,3,4-Oxadiazoles, which are similar to 1,2,4-oxadiazoles, have been used in medicine and agriculture . They have been proven to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Application 4: Drug Discovery

- Summary of the Application : 1,2,4-Oxadiazole derivatives have been used in drug discovery . They have been proven to exhibit a wide range of biological activities and are the core structural components of numerous drugs .

- Results or Outcomes : There are a few commercially available drugs containing 1,2,4-oxadiazole nucleus such as Oxolamine, Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (nonbenzodiazepine anxiolytic drug), Pleconaril (antiviral drug), Ataluren (Duchenne muscular dystrophy treatment drug), and Proxazole (a drug used for functional gastrointestinal disorders) .

Application 5: Anticancer Activities

Safety And Hazards

将来の方向性

The future directions of 1,3,4-oxadiazole research include the development of new methods of obtaining complex structures containing oxadiazole rings due to the constantly growing interest in heterocyclic systems of this nature . The chemical intuitions to design new chemical entities with potential anti-infective activity are also being explored .

特性

IUPAC Name |

3-bromo-5-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDCHCHGUKABLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-isopropyl-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)